molecular formula C13H17BrO B14850841 2-Bromo-3-(cyclohexylmethyl)phenol

2-Bromo-3-(cyclohexylmethyl)phenol

Cat. No.: B14850841
M. Wt: 269.18 g/mol
InChI Key: RMAKRAWFOKNMCV-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclohexylmethyl)phenol is a brominated phenolic compound characterized by a cyclohexylmethyl substituent at the 3-position and a bromine atom at the 2-position of the phenol ring. The cyclohexylmethyl group likely enhances lipophilicity, influencing membrane permeability and binding interactions in biological systems .

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

2-bromo-3-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17BrO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2

InChI Key

RMAKRAWFOKNMCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-(cyclohexylmethyl)phenol can be synthesized through several methods. One common approach involves the bromination of 3-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the use of diethyl dibromomalonate as a brominating reagent. This reaction is performed by heating substituted cyclohexanones in neat diethyl dibromomalonate at 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of cyclohexylmethyl ketones or aldehydes.

    Reduction: Formation of cyclohexylmethylbenzene or cyclohexylmethyl alcohol.

Scientific Research Applications

2-Bromo-3-(cyclohexylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

JPL (5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol)

  • Substituents: 2,4-Dichlorophenoxy at position 2; cyclohexylmethyl at position 3.
  • Key Differences: Replaces bromine with a dichlorophenoxy group.
  • Applications: Studied as an InhA (enoyl-ACP reductase) inhibitor in Mycobacterium tuberculosis, leveraging halogenated substituents for hydrophobic interactions .
  • Properties: The dichlorophenoxy group enhances enzyme binding compared to bromine due to increased electron-withdrawing effects and steric bulk.

2-Bromo-3-(trifluoromethyl)phenol

  • Substituents : Bromine at position 2; trifluoromethyl at position 3.
  • Key Differences : Replaces cyclohexylmethyl with trifluoromethyl.
  • Applications : Widely used in pharmaceuticals and agrochemicals due to its trifluoromethyl group, which improves metabolic stability and bioavailability .
  • Properties : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~8–9) compared to cyclohexylmethyl derivatives (estimated pKa ~10–11).

2-Bromo-3-methoxyphenol

  • Substituents : Methoxy at position 3; bromine at position 2.
  • Key Differences : Replaces cyclohexylmethyl with methoxy.
  • Applications : Intermediate in synthesizing heterocycles (e.g., 2H-pyran derivatives) due to the methoxy group’s electron-donating nature .
  • Properties : Methoxy reduces lipophilicity (logP ~2.5) compared to cyclohexylmethyl derivatives (estimated logP ~4.5–5.0), affecting solubility in polar solvents.

3-Amino-2-bromophenol

  • Substituents: Amino at position 3; bromine at position 2.
  • Key Differences: Replaces cyclohexylmethyl with amino.
  • Applications : Used in coupling reactions (e.g., diazotization) for dye synthesis and bioactive molecule construction .
  • Properties: Amino group increases reactivity in electrophilic substitution but reduces stability under oxidative conditions.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Applications Notable Properties
2-Bromo-3-(cyclohexylmethyl)phenol Br (2), cyclohexylmethyl (3) ~283.2 (est.) Enzyme inhibition, drug design High lipophilicity, moderate acidity
JPL 2,4-Cl2-phenoxy (2), cyclohexylmethyl (5) 402.3 Antitubercular agents Enhanced enzyme binding via halogenation
2-Bromo-3-(trifluoromethyl)phenol Br (2), CF3 (3) 225.0 Pharmaceuticals, agrochemicals High metabolic stability, strong acidity
2-Bromo-3-methoxyphenol Br (2), OMe (3) 203.0 Heterocycle synthesis Improved solubility in polar solvents
3-Amino-2-bromophenol Br (2), NH2 (3) 188.0 Dye synthesis, coupling reactions High reactivity, oxidative instability

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